2-[(2E)-2-(3-bromobenzylidene)hydrazino]-N-(2-chlorophenyl)-2-oxoacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(2E)-2-(3-bromobenzylidene)hydrazino]-N-(2-chlorophenyl)-2-oxoacetamide is a synthetic organic compound with the molecular formula C15H11BrClN3O2 and a molecular weight of 380.631 g/mol . This compound is known for its unique chemical structure, which includes a bromobenzylidene group, a hydrazino group, and a chlorophenyl group. It is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2E)-2-(3-bromobenzylidene)hydrazino]-N-(2-chlorophenyl)-2-oxoacetamide typically involves the condensation of 3-bromobenzaldehyde with hydrazine hydrate to form the hydrazone intermediate. This intermediate is then reacted with 2-chlorophenyl isocyanate to yield the final product . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[(2E)-2-(3-bromobenzylidene)hydrazino]-N-(2-chlorophenyl)-2-oxoacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions can result in the replacement of bromine or chlorine atoms with other functional groups.
Scientific Research Applications
2-[(2E)-2-(3-bromobenzylidene)hydrazino]-N-(2-chlorophenyl)-2-oxoacetamide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-[(2E)-2-(3-bromobenzylidene)hydrazino]-N-(2-chlorophenyl)-2-oxoacetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
- 2-[(2E)-2-(3-bromobenzylidene)hydrazino]-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-oxoacetamide
- 2-[(2E)-2-(3-bromobenzylidene)hydrazino]-N-(3-chlorophenyl)-2-oxoacetamide
Uniqueness
2-[(2E)-2-(3-bromobenzylidene)hydrazino]-N-(2-chlorophenyl)-2-oxoacetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various research applications and distinguishes it from other similar compounds.
Properties
Molecular Formula |
C15H11BrClN3O2 |
---|---|
Molecular Weight |
380.62 g/mol |
IUPAC Name |
N'-[(E)-(3-bromophenyl)methylideneamino]-N-(2-chlorophenyl)oxamide |
InChI |
InChI=1S/C15H11BrClN3O2/c16-11-5-3-4-10(8-11)9-18-20-15(22)14(21)19-13-7-2-1-6-12(13)17/h1-9H,(H,19,21)(H,20,22)/b18-9+ |
InChI Key |
RCSZQOZNYWFQPN-GIJQJNRQSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)NC(=O)C(=O)N/N=C/C2=CC(=CC=C2)Br)Cl |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C(=O)NN=CC2=CC(=CC=C2)Br)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.